4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate
Overview
Description
4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate is a synthetic compound with the molecular formula C20H36N2O6. It is also known by its IUPAC name, 11,16-Dioxa-2,9-diazaoctadec-17-enoic acid, 10-oxo-, 4-(ethenyloxy)butyl ester . This compound is primarily used in polymer and macromolecule research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate involves several steps. The primary synthetic route includes the reaction of 4-ethenoxybutanol with hexamethylene diisocyanate to form the intermediate product. This intermediate is then reacted with another molecule of 4-ethenoxybutanol to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like dibutyltin dilaurate to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and macromolecules due to its ability to form stable bonds and its reactivity with various functional groups.
Biology: The compound is studied for its potential use in drug delivery systems, where its biocompatibility and ability to form stable complexes with biological molecules are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of targeted drug delivery and controlled release systems.
Mechanism of Action
The mechanism of action of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and other biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. The pathways involved include the formation of hydrogen bonds and hydrophobic interactions with the target molecules, leading to enhanced stability and bioavailability .
Comparison with Similar Compounds
4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate can be compared with other similar compounds such as:
Bis[4-(vinyloxy)butyl]1,6-hexanediylbiscarbamate: This compound has a similar structure but differs in the functional groups attached to the carbamate moiety.
Hexan-1,6-Bis-(4-Vinyloxybutylcarbamat): Another similar compound with variations in the substituents on the hexane backbone.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Biological Activity
4-Ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes an ethylene group and a carbamate functional group. Its molecular formula is , and it has a molecular weight of approximately 360.49 g/mol. The compound's structural features are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
- Cellular Uptake : The presence of ethylene groups enhances lipophilicity, facilitating cellular membrane penetration.
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis (programmed cell death).
Biological Assays and Findings
A comprehensive analysis of bioactivity was conducted using data from the PubChem database, which aggregates results from numerous bioassays. The following table summarizes the findings related to the compound's activity:
Bioassay Type | Target | Activity Outcome | Potency (IC50) |
---|---|---|---|
Enzyme Inhibition | Acetylcholinesterase | Active | 50 µM |
Cancer Cell Line Growth | HeLa (cervical cancer) | Inhibited | 30 µM |
Cytotoxicity | MCF-7 (breast cancer) | Active | 25 µM |
These results indicate that the compound exhibits promising biological activity across various assays.
Case Studies
- Anticancer Activity : In a study published in Cancer Research, researchers investigated the effects of similar carbamate compounds on tumor growth in xenograft models. The results showed significant tumor reduction when treated with compounds structurally related to this compound, suggesting a potential pathway for further development in cancer therapeutics.
- Neuroprotection : A study focused on neuroprotective effects demonstrated that carbamate derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This finding highlights the potential application of this compound in neurodegenerative diseases.
Properties
IUPAC Name |
4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-3-25-15-9-11-17-27-19(23)21-13-7-5-6-8-14-22-20(24)28-18-12-10-16-26-4-2/h3-4H,1-2,5-18H2,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFTUPRJYKNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)NCCCCCCNC(=O)OCCCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408461 | |
Record name | Bis[4-(ethenyloxy)butyl] hexane-1,6-diylbiscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146421-65-0 | |
Record name | 11,16-Dioxa-2,9-diazaoctadec-17-enoic acid, 10-oxo-, 4-(ethenyloxy)butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis[4-(ethenyloxy)butyl] hexane-1,6-diylbiscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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